molecular formula C16H14N2O4 B2763101 2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide CAS No. 851411-76-2

2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide

Cat. No.: B2763101
CAS No.: 851411-76-2
M. Wt: 298.298
InChI Key: HSMXJIQAASRPFO-UHFFFAOYSA-N
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Description

2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyridine core.

    Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the chromeno-pyridine core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used in studies to understand its interaction with biological targets and pathways.

    Pharmaceutical Industry: The compound is explored for drug development and formulation.

    Chemical Biology: It serves as a tool compound to investigate biological processes and mechanisms.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For instance, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide: shares structural similarities with other chromeno-pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy and acetamide groups, which contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-9-7-12(17-13(19)8-21-2)18-15-10-5-3-4-6-11(10)22-16(20)14(9)15/h3-7H,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMXJIQAASRPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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